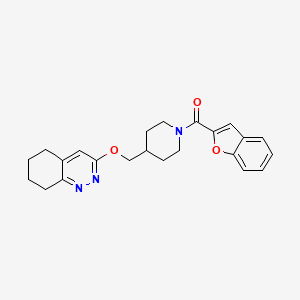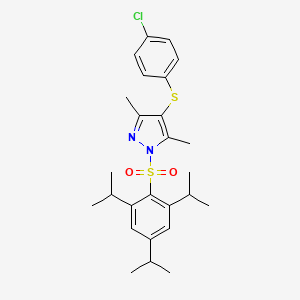
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups. It has two aromatic rings (phenyl groups), one of which is substituted with a chloro and a methoxy group, and the other with a methoxy group. It also contains an oxalamide group, which is a type of amide, and a cyclopentyl group, which is a type of cycloalkane .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings and the amide group would likely contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
The chemical structure of N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide plays a significant role in its reactivity and interaction with various substrates. In a study focused on the reactivity of oxalamide-based N-heterocyclic carbenes, it was found that specific structural elements could influence the chemical reactivity and stability of such compounds. These structural characteristics are crucial for understanding how these compounds can be utilized in various chemical reactions, including cyclopropanation and interactions with elemental selenium, as well as their role in forming stable fluorescent dimerization products (Braun, Frank, & Ganter, 2012)(Braun et al., 2012).
Environmental Degradation Studies
In environmental studies, related compounds have been examined for their degradation potential under specific conditions. For instance, the complete oxidation of metolachlor (a compound sharing a structural motif with N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide) in water through the photoassisted Fenton reaction highlights the environmental fate and breakdown pathways of such chemicals. These findings are pivotal for assessing the environmental impact and degradation kinetics of related oxalamide derivatives in aquatic systems (Pignatello & Sun, 1995)(Pignatello & Sun, 1995).
Synthesis and Reactivity
The synthesis and chemical reactivity of related compounds, such as the exploration of novel synthetic approaches to N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, provide insight into the versatility and applicability of these chemicals in creating various derivatives. Such research delineates the pathways for generating new compounds with potential applications in pharmaceuticals, material science, and organic synthesis (Mamedov et al., 2016)(Mamedov et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-28-17-8-5-15(6-9-17)22(11-3-4-12-22)14-24-20(26)21(27)25-18-13-16(23)7-10-19(18)29-2/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYXKCMOZKCKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-[(2-chlorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2445637.png)




![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445644.png)

![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-5-bromo-2-chlorobenzamide](/img/structure/B2445646.png)


![Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate](/img/structure/B2445652.png)
![spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one](/img/structure/B2445656.png)
![3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2445657.png)
![N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2445658.png)